molecular formula C10H5Cl3 B140511 2,3,6-Trichloronaphthalene CAS No. 55720-40-6

2,3,6-Trichloronaphthalene

Cat. No.: B140511
CAS No.: 55720-40-6
M. Wt: 231.5 g/mol
InChI Key: ZYTLBFKRYKUCMJ-UHFFFAOYSA-N
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Description

2,3,6-Trichloronaphthalene is a polychlorinated aromatic hydrocarbon with the molecular formula C₁₀H₅Cl₃. It is a derivative of naphthalene, where three hydrogen atoms are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,6-Trichloronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on biological systems, particularly in toxicology research.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,6-Trichloronaphthalene involves its interaction with cellular components. The compound can bind to proteins and enzymes, potentially disrupting their normal function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 1,2,3-Trichloronaphthalene
  • 1,2,4-Trichloronaphthalene
  • 1,2,5-Trichloronaphthalene
  • 1,2,6-Trichloronaphthalene
  • 1,2,7-Trichloronaphthalene
  • 1,2,8-Trichloronaphthalene

Comparison: 2,3,6-Trichloronaphthalene is unique due to the specific positions of the chlorine atoms, which influence its chemical reactivity and physical properties. Compared to other trichloronaphthalenes, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2,3,6-trichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTLBFKRYKUCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204266
Record name 2,3,6-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-40-6
Record name Naphthalene, 2,3,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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